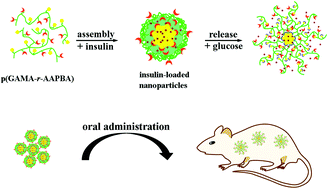Phenylboronic acid-based amphiphilic glycopolymeric nanocarriers for in vivo insulin delivery
Polymer Chemistry Pub Date: 2016-04-07 DOI: 10.1039/C6PY00131A
Abstract
Diabetes mellitus, a disorder of glucose regulation, is a global burden affecting millions of people across the world. Oral delivery offers a comfortable and physiologically acceptable way to administer insulin to diabetic patients. However, insulin is a protein, which tends to be degraded by enzymes at the gastrointestinal level and shows low bioavailability via an oral route. Here, to investigate a system that is capable of protecting insulin from being damaged and consistently delivering insulin in response to glucose level changes, we prepared amphiphilic glycopolymer poly(D-gluconamidoethyl methacrylate-random-3-acrylamidophenylboronic acid) (p(GAMA-r-AAPBA)), and the glycopolymer assembled into nanoparticles with a narrow size distribution. Insulin was efficiently encapsulated into nanoparticles with a loading capacity up to 11%. An insulin release experiment revealed that the insulin release could be controlled by modifying the composition of glycopolymers and changing the glucose medium. Cell viability showed that p(GAMA-r-AAPBA) nanoparticles had good cytocompatibility. Moreover, a 2-deoxy-[3H] D-glucose (2-DOG) uptake measurement indicated that insulin-loaded nanoparticles had the same physiological function as insulin. A western blot analysis and an immunofluorescence assay revealed that compared to conventional insulin, insulin released from nanoparticles has an identical hypoglycemic mechanism that increased the translocation of glucose transporter type 4 (Glut4) to the plasma membrane. Importantly, there was a significant decrease in blood glucose levels after the oral administration of insulin-loaded p(GAMA-r-AAPBA) nanoparticles to diabetic rats. Therefore, p(GAMA-r-AAPBA) nanoparticles have the potential to be applied as an oral delivery system for proteins and peptides.


Recommended Literature
- [1] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [2] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [3] Lipid phase behaviour under steady state conditions
- [4] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [5] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [6] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
- [7] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†
- [8] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [9] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [10] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 13194-60-0









